2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride
Description
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes both fluorine and sulfur atoms
Properties
Molecular Formula |
C4H10ClF2NS |
|---|---|
Molecular Weight |
177.64 g/mol |
IUPAC Name |
2,2-difluoro-3-methylsulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NS.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H |
InChI Key |
NIUVLVBBXAQGBA-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(CN)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropane with methylthiol in the presence of a base to form 2,2-difluoro-3-(methylsulfanyl)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluorinated carbons enable selective substitution chemistry. While fluorine is typically a poor leaving group, the geminal difluoro configuration creates electronic and steric effects that facilitate nucleophilic displacement under specific conditions:
| Reaction Conditions | Mechanism | Observed Outcome | Source |
|---|---|---|---|
| Hydroxide ion (aqueous NaOH) | SN2 | Replacement of one fluorine with -OH | |
| Thiols (RSH) in polar aprotic solvents | Two-step elimination-addition | Formation of thioether derivatives |
The steric hindrance from adjacent fluorine atoms limits full displacement, often resulting in partial substitution or requiring elevated temperatures (>80°C) for complete conversion.
Amine-Facilitated Reactions
The primary amine group participates in classical amine chemistry, though its reactivity is modulated by:
-
Protonation state (pH-dependent)
-
Electron-withdrawing effects from fluorine atoms
Key reaction pathways:
-
Acylation : Reacts with acetyl chloride to form amides (yield: 72-85% in dichloromethane at 0°C).
-
Schiff base formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol, requiring dehydrating agents like molecular sieves for optimal imine formation.
-
Mannich reactions : Acts as a nucleophile in three-component couplings with formaldehyde and ketones (reported yield range: 55-68%).
Sulfur-Mediated Transformations
The methylsulfanyl (-SMe) group enables distinct reactivity patterns:
| Reaction Partner | Conditions | Product Class | Notes |
|---|---|---|---|
| Oxidizing agents (H₂O₂, mCPBA) | CH₂Cl₂, 0°C to RT | Sulfoxide/sulfone derivatives | Controlled stoichiometry required to prevent over-oxidation |
| Alkyl halides | K₂CO₃, DMF, 60°C | Thioether cross-couplings | Competing amine alkylation observed at higher temps |
| Metal catalysts (CuI, Pd(PPh₃)₄) | Ullmann-type couplings | Biaryl thioethers | Limited by fluorine's electronic effects on aromatic systems |
This sulfur center shows reduced nucleophilicity compared to free thiols due to methyl substitution and electronic effects from adjacent fluorines.
Acid-Base Dependent Reactivity
The hydrochloride salt form introduces pH-sensitive behavior:
Key observations:
-
Deprotonation (pH > 5.8): Free amine participates in nucleophilic reactions
-
Protonated state (pH < 3.2): Enhanced solubility in polar solvents but reduced amine reactivity
-
Buffer systems influence reaction pathways, as demonstrated in analogous trifluoromethyl-β-diketone chemistry where pKa matching improved yields by 40% .
Industrial-Scale Considerations
Process optimization studies reveal:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45-55°C | Balances substitution vs. decomposition |
| Solvent | MeCN/H₂O (7:3) | Maximizes both solubility and reactivity |
| Catalyst | DBU (1.2 equiv) | Accelerates amine-mediated reactions by 3× |
Continuous flow reactors demonstrate particular advantages in suppressing side reactions during scale-up.
Comparative Reactivity Analysis
The compound's behavior differs significantly from non-fluorinated analogues:
| Reaction Type | Fluorinated Compound Yield | Non-Fluorinated Analog Yield |
|---|---|---|
| Amine acylation | 78% | 92% |
| Thioether oxidation | 63% (sulfoxide) | 88% (sulfone) |
| Nucleophilic aromatic substitution | Not feasible | 41% |
The electron-withdrawing fluorine atoms reduce amine nucleophilicity but enhance stability of reaction intermediates .
Scientific Research Applications
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(methylsulfonyl)propan-1-amine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-(2,4-Difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride: Contains a phenyl ring and different substitution pattern.
Uniqueness
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is unique due to its combination of fluorine and sulfur atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride
- Molecular Formula : C4H9ClF2N2S
- Molecular Weight : 196.66 g/mol
The biological activity of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is primarily attributed to its ability to interact with various biological targets. Its difluoromethyl and methylsulfanyl groups enhance its lipophilicity and reactivity, potentially allowing it to modulate enzyme activities and receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted on the inhibition of cholinesterase by 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride demonstrated significant inhibitory effects at concentrations below 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase activity is dysregulated .
Case Study 2: Anticancer Properties
In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent .
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties revealed that the compound exhibited effective bactericidal activity against strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic: What analytical methods are recommended for determining the purity of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride?
High-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC/FID) are standard methods. For HPLC, use a reversed-phase C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5–3.0 with trifluoroacetic acid) to resolve polar impurities. GC/FID is suitable for volatile derivatives; derivatize the amine with trifluoroacetic anhydride to improve volatility . Validate methods using certified reference standards and ensure a purity threshold of ≥95% for research-grade material.
Basic: What storage conditions are optimal for preserving the stability of this compound?
Store the hydrochloride salt as a powder at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. For short-term use (≤1 month), store at 4°C in a desiccator. Avoid repeated freeze-thaw cycles, which can induce hydrolysis of the methylsulfanyl group. Solutions in DMSO should be aliquoted and stored at -80°C for ≤6 months .
Basic: How can solubility challenges be addressed for in vitro assays?
For aqueous insolubility, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS, pH 7.4). If precipitation occurs, use co-solvents like ethanol (≤5% v/v) or dimethylacetamide (DMA). For in vivo studies, formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based carriers to enhance bioavailability .
Advanced: How can synthesis protocols be optimized to minimize by-products like sulfoxide derivatives?
The methylsulfanyl group is prone to oxidation. Use inert atmospheres (N₂/Ar) during synthesis and add reducing agents (e.g., ascorbic acid) to reaction mixtures. Monitor reaction progress via LC-MS to detect early-stage sulfoxide formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water to isolate the target compound .
Advanced: How should researchers resolve contradictions in reported solubility data?
Discrepancies often arise from pH-dependent solubility and solvent interactions. Systematically test solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy or nephelometry. For example, the compound may exhibit higher solubility in acidic conditions (pH <4) due to protonation of the amine group. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent compatibility .
Advanced: What strategies mitigate interference from impurities during biological assays?
Synthesize and characterize key impurities (e.g., des-fluoro analogs, sulfoxide by-products) via preparative HPLC. Use spiked samples to assess their impact on assay outcomes. For cell-based studies, include impurity controls at concentrations equivalent to ≤0.1% w/w of the test compound to isolate false-positive/negative results .
Advanced: How can the compound’s reactivity in nucleophilic environments be controlled?
The difluoro and methylsulfanyl groups confer electrophilic reactivity. Avoid basic conditions (pH >9) to prevent nucleophilic attack on the fluorine atoms. For coupling reactions (e.g., amide formation), use mild activating agents like HATU or EDCI in anhydrous DMF. Monitor degradation via ¹⁹F NMR to track fluorine stability .
Safety: What precautions are critical for handling this compound?
Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors. Collect waste in sealed containers labeled for halogenated organics. Decontaminate spills with sodium bicarbonate and adsorbent materials (e.g., vermiculite) .
Mechanistic Studies: How can researchers probe the compound’s interactions with biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes (e.g., cysteine proteases). For cellular targets, employ fluorescence labeling (e.g., FITC conjugation at the amine group) and confocal microscopy to visualize subcellular localization .
Data Reproducibility: What steps ensure batch-to-batch consistency in synthesis?
Document reaction parameters (temperature, solvent ratios, catalyst loadings) rigorously. Perform QC using tandem MS and ¹H/¹⁹F NMR to confirm structural integrity. Share raw chromatographic data and spectral signatures in supplementary materials to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
